Histamine phosphate
Overview
Description
Histamine phosphate is a form of histamine that is important for various biological processes, including as a mediator of immune responses, a neurotransmitter, and a regulator of gastric acid secretion. Histamine is synthesized from the amino acid histidine in a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine to produce histamine (Huang et al., 2018).
Synthesis Analysis
Histamine synthesis is tightly regulated at the molecular level. It is primarily produced from histidine through the action of HDC. Advances in understanding the transcriptional regulation of HDC gene expression highlight the complexity of histamine synthesis regulation in mammals (Huang et al., 2018).
Molecular Structure Analysis
The crystal structure of histamine diphosphate monohydrate provides insights into its molecular structure, showing histamine cations lying in two almost perpendicular planes. This structure reveals important bond lengths, angles, and a complex system of hydrogen bonds, which are critical for understanding histamine's chemical behavior (Veidis et al., 1969).
Chemical Reactions and Properties
Histamine participates in various chemical reactions, notably through its interactions with histamine receptors. The binding of histamine to its receptors triggers multiple downstream effects, including the activation of phosphoinositide hydrolysis and calcium signaling through H1 receptors. These actions mediate many of histamine's physiological functions, such as inflammatory responses and neurotransmission (Lo & Fan, 1987).
Physical Properties Analysis
The structural analysis of histamine diphosphate monohydrate sheds light on histamine's physical properties, including its crystal structure and the interactions within it. The detailed examination of bond lengths, angles, and hydrogen bonding patterns helps in understanding the stability and reactivity of histamine in biological systems (Veidis et al., 1969).
Chemical Properties Analysis
Histamine's chemical properties are influenced by its molecular structure and its interactions with various enzymes and receptors. Its role as a neurotransmitter and immune mediator is closely linked to its ability to bind and activate specific histamine receptors, which have been shown to influence cellular signaling pathways, including those involved in calcium signaling and inositol phosphate accumulation (Lo & Fan, 1987).
Scientific Research Applications
1. Histamine and Parathyroid Activity
Van der Velden et al. (1984) investigated the effect of histamine on parathyroid function. They found that administering histamine phosphate intravenously did not significantly change serum calcium concentration, serum immunoreactive parathormone concentration, urinary excretion of cAMP, or tubular phosphate reabsorption. This indicates that histamine receptors may not play a significant role in the regulation of parathyroid activity (van der Velden et al., 1984).
2. Effects on Lower Esophageal Sphincter Function
Kravitz et al. (1978) evaluated the effect of histamine phosphate on human lower esophageal sphincter (LES) pressure. They observed that continuous intravenous infusions of histamine increased LES pressure, and this response was blocked by H2-antagonists but not by H1-antagonists. This suggests that histamine phosphate increases human LES pressure through H2-receptors (Kravitz et al., 1978).
3. Histamine's Role in Circulation
Naftchi et al. (1959) studied the effects of orally ingested histamine analogues and subcutaneously administered histamine phosphate on human circulation. They found a paradoxical effect consisting of capillary and venular dilatation and constriction of arteriovenous anastomoses, suggesting a complex role of histamine in human circulatory regulation (Naftchi et al., 1959).
4. Histamine's Effect on Inositol Phosphate Accumulation
Lo and Fan (1987) examined the effects of histamine on inositol phosphate accumulation in human endothelial cells. They discovered that histamine stimulated this accumulation in a dose-dependent manner, indicating that activation of phosphoinositide hydrolysis is mediated via H1-receptors (Lo & Fan, 1987).
5. Chemotactic Activity of Histamine
Clark et al. (1975) demonstrated that histamine diphosphate selectively attracts human eosinophils. This effect was abolished by diamine oxidase and suggests that histamine in low doses is a chemoattractant for human eosinophils, while higher doses inhibit eosinophil migration (Clark et al., 1975).
Safety And Hazards
Histamine phosphate may cause severe occipital headache, blurred vision, anginal pain, a rapid drop in blood pressure, and cyanosis of the face if overdosed . Overdosage may cause severe symptoms including vasomotor collapse, shock, and even death . It is advised to avoid contact with skin, eyes and clothing, and to not ingest or breathe dust .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2H3O4P/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBQGJKHVBLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058759 | |
Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Histamine phosphate | |
CAS RN |
51-74-1 | |
Record name | Histamine phosphate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-imidazol-4-ylethylamine--orthophosphoric acid (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HISTAMINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWB37T4WZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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